molecular formula C11H15NO2 B1615417 4-[Ethyl(2-hydroxyethyl)amino]benzaldehyde CAS No. 63619-28-3

4-[Ethyl(2-hydroxyethyl)amino]benzaldehyde

Cat. No.: B1615417
CAS No.: 63619-28-3
M. Wt: 193.24 g/mol
InChI Key: YOMFQNMFVOQTCI-UHFFFAOYSA-N
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Description

4-[Ethyl(2-hydroxyethyl)amino]benzaldehyde is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

63619-28-3

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-[ethyl(2-hydroxyethyl)amino]benzaldehyde

InChI

InChI=1S/C11H15NO2/c1-2-12(7-8-13)11-5-3-10(9-14)4-6-11/h3-6,9,13H,2,7-8H2,1H3

InChI Key

YOMFQNMFVOQTCI-UHFFFAOYSA-N

SMILES

CCN(CCO)C1=CC=C(C=C1)C=O

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a three neck flask fitted with a mechanical stirrer, a thermometer, and a condenser, is added 124 g (1 mole) of 4-fluorobenzaldehyde, 89.1 g (1 mole) of 2-(N-ethylamino)ethanol, 138.2 g (1 mole) of anhydrous potassium carbonate, and dimethylsulfoxide. The mixture is heated at 95° C. for 3 hours. After cooling to room temperature, the solution is poured into a four-fold excess of ice water, and the solid product is collected by filtration and recrystallized from water.
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124 g
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reactant
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89.1 g
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138.2 g
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ice water
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Synthesis routes and methods II

Procedure details

4-Formyl-N-ethyl-N-(2-benzoyloxyethyl)aniline (16 g, 51 mmol) was added to a stirring suspension of potassium carbonate (9 g, 65 mmol) in methanol (150 mL) and water (50 mL). Stirring was continued at room temperature for 4 hours followed by addition of 1 molar hydrochloric acid (250 mL) and extraction into diethyl ether (3×100 mL). The combined ether layers were washed with saturated sodium bicarbonate (200 mL), water (200 mL), saturated sodium chloride (200 mL), dried over magnesium sulfate and the solvent was removed under reduced pressure. The crude product was purified using a silica gel chromatography column eluting with 50% ethyl acetate in hexane which gave the compound as a clear yellow oil (5 g, 51% yield).
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16 g
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reactant
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9 g
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reactant
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150 mL
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solvent
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50 mL
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solvent
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250 mL
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reactant
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100 mL
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reactant
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Yield
51%

Synthesis routes and methods III

Procedure details

Following the procedure of Example I, 2-(ethylamino)ethanol is reacted with 4-fluorobenzaldehyde to provide 4-[N-ethyl-N-(2-hydroxyethyl)amino]benzaldehyde starting material.
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Synthesis routes and methods IV

Procedure details

A 150 ml of NaOH-solution (5 M in water) is added to a solution of 59.2 g (252 mmol) of 17 in 200 ml of ethanol and the mixture is stirred overnight at 40° C. The reaction mixture is cooled in an ice bath and neutralized with HCl (5 M) and extracted with dichloromethane. The organic layer is washed with a saturated NaHCO3-solution, with brine and dried over MgSO4. The solvents are evaporated under reduced pressure. The product is isolated as an oil and used without further purification.
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150 mL
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reactant
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59.2 g
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200 mL
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solvent
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